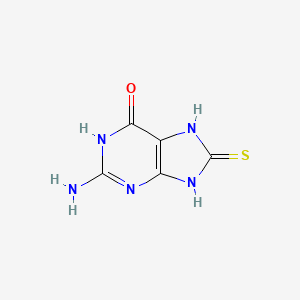

2-Amino-6-hydroxy-8-mercaptopurine

Beschreibung

BenchChem offers high-quality 2-Amino-6-hydroxy-8-mercaptopurine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-hydroxy-8-mercaptopurine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-8-sulfanylidene-7,9-dihydro-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5OS/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEKNTQSGTVPAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=S)N1)N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212631 |

Source

|

| Record name | 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6324-72-7, 28128-40-7 |

Source

|

| Record name | 8-Mercaptoguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6324-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006324727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6324-72-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-amino-8-thioxo-3,7,8,9-tetrahydro-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-Amino-6-hydroxy-8-mercaptopurine: Structure, Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2-Amino-6-hydroxy-8-mercaptopurine (AHMP), a purine analog of significant interest to researchers, scientists, and professionals in drug development. It delves into the compound's chemical structure, physicochemical properties, synthesis, and its primary mechanism of action as a selective enzyme inhibitor. This document is intended to serve as a valuable resource for understanding the scientific foundation and experimental applications of AHMP.

Introduction: The Significance of a Selective Purine Analog

2-Amino-6-hydroxy-8-mercaptopurine, also known as 8-mercaptoguanine, is a synthetic purine derivative that has garnered attention for its specific interactions with key enzymes in purine metabolism. Its structural similarity to endogenous purines like guanine allows it to function as a modulator of biological pathways, most notably as a preferential inhibitor of xanthine oxidase. This selective inhibition profile distinguishes it from broader-spectrum inhibitors and presents unique opportunities in therapeutic and research applications, particularly in the context of cancer chemotherapy. Understanding the nuances of its chemical behavior and biological activity is paramount for leveraging its full potential in drug discovery and development.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical and physical characteristics of 2-Amino-6-hydroxy-8-mercaptopurine is fundamental to its application in research and development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-amino-8-sulfanylidene-7,9-dihydro-3H-purin-6-one[1] |

| Synonyms | 8-Mercaptoguanine, 2-Amino-8-mercapto-7H-purin-6-ol |

| CAS Number | 28128-40-7[1] |

| Molecular Formula | C₅H₅N₅OS[1] |

| Molecular Weight | 183.19 g/mol [1] |

| InChI Key | JHEKNTQSGTVPAO-UHFFFAOYSA-N[1] |

| SMILES | C12=C(NC(=NC1=O)N)NC(=S)N2[1] |

Physicochemical Characteristics

| Property | Value | Source |

| Physical Form | Fine Crystalline Powder[1] | Thermo Scientific Chemicals |

| Color | Yellow[1] | Thermo Scientific Chemicals |

| Melting Point | >300 °C[1] | Thermo Scientific Chemicals |

| Solubility | Sparingly soluble in DMSO (with heating and sonication) | ChemicalBook |

| pKa | Data not readily available | N/A |

| Stability | Store at -20°C.[2] | ChemicalBook |

Synthesis of 2-Amino-6-hydroxy-8-mercaptopurine

The synthesis of 2-Amino-6-hydroxy-8-mercaptopurine can be achieved through the reaction of guanine with a sulfurizing agent. A common and effective method involves the use of phosphorus pentasulfide in a basic solvent like pyridine.

Synthetic Workflow

Caption: Selective inhibition of Xanthine Oxidase by AHMP.

Kinetic Profile of Inhibition

Kinetic studies have quantified the preferential inhibition of xanthine oxidase by 2-Amino-6-hydroxy-8-mercaptopurine.

| Parameter | Substrate: Xanthine | Substrate: 6-Mercaptopurine | Reference |

| IC₅₀ | 17.71 ± 0.29 µM | 0.54 ± 0.01 µM | Kalra et al., 2007 [3] |

| Kᵢ | 5.78 ± 0.48 µM | 0.96 ± 0.01 µM | Kalra et al., 2007 [3] |

| Kₘ of XO | 2.65 ± 0.02 µM | 6.01 ± 0.03 µM | Kalra et al., 2007 [3] |

These data clearly demonstrate that 2-Amino-6-hydroxy-8-mercaptopurine is a significantly more potent inhibitor of 6-mercaptopurine oxidation by xanthine oxidase compared to its effect on xanthine oxidation.

Experimental Protocols: Application in Research

The unique properties of 2-Amino-6-hydroxy-8-mercaptopurine make it a valuable tool in biochemical and pharmacological research.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of 2-Amino-6-hydroxy-8-mercaptopurine on xanthine oxidase-mediated oxidation of 6-mercaptopurine.

Materials:

-

Xanthine oxidase (from bovine milk)

-

6-Mercaptopurine (substrate)

-

2-Amino-6-hydroxy-8-mercaptopurine (inhibitor)

-

Sodium phosphate buffer (e.g., 0.2 M, pH 7.4)

-

Spectrophotometer capable of measuring absorbance at 342 nm

Procedure:

-

Prepare a stock solution of 6-mercaptopurine in a suitable solvent (e.g., dilute NaOH) and then dilute to the desired concentration in the phosphate buffer.

-

Prepare a stock solution of 2-Amino-6-hydroxy-8-mercaptopurine in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the same solvent.

-

In a cuvette, combine the sodium phosphate buffer, the 6-mercaptopurine solution, and the desired concentration of the 2-Amino-6-hydroxy-8-mercaptopurine solution (or solvent control).

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding a specific amount of xanthine oxidase solution.

-

Immediately monitor the increase in absorbance at 342 nm, which corresponds to the formation of 6-thiouric acid.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each concentration of 2-Amino-6-hydroxy-8-mercaptopurine relative to the solvent control.

-

The IC₅₀ value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for an in vitro xanthine oxidase inhibition assay.

Safety and Handling

As a chemical reagent, 2-Amino-6-hydroxy-8-mercaptopurine should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures: Wear protective gloves, protective clothing, and eye protection. Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Directions

2-Amino-6-hydroxy-8-mercaptopurine is a purine analog with a distinct and valuable biochemical profile. Its ability to preferentially inhibit the xanthine oxidase-mediated metabolism of 6-mercaptopurine presents a compelling strategy for enhancing the efficacy of this important anticancer drug while potentially mitigating side effects associated with non-selective xanthine oxidase inhibition. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Future research should focus on elucidating the detailed downstream metabolic consequences of selective 6-mercaptopurine oxidation inhibition in cellular and in vivo models. Furthermore, comprehensive in vivo toxicity and pharmacokinetic studies are warranted to fully assess the therapeutic window and clinical viability of 2-Amino-6-hydroxy-8-mercaptopurine as part of a combination chemotherapy regimen. The continued investigation of this and similar selective enzyme inhibitors holds promise for the development of more targeted and effective cancer therapies.

References

-

Kalra, S., Jena, G., Tikoo, K., & Mukhopadhyay, A. K. (2007). Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purinethiol. BMC Pharmacology, 7(1), 1-10. [Link]

- Hitchings, G. H., & Elion, G. B. (1957). U.S. Patent No. 2,800,473. Washington, DC: U.S.

Sources

An In-depth Technical Guide to the Folate Pathway Inhibition by 8-Mercaptoguanine

Introduction

The folate pathway is a critical metabolic route responsible for the de novo synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis. Its indispensable role in cellular proliferation has made it a prime target for antimicrobial and anticancer therapies. This guide provides a comprehensive technical overview of the mechanism of action of 8-mercaptoguanine, a potent inhibitor of multiple key enzymes within this pathway. We will delve into the molecular interactions, kinetic profiles, and the experimental methodologies used to elucidate its inhibitory effects, offering researchers and drug development professionals a detailed understanding of this promising therapeutic agent.

The Folate Biosynthesis Pathway: A Target for Chemotherapy

Bacteria and lower eukaryotes synthesize folate de novo, a pathway absent in mammals who obtain it from their diet. This metabolic distinction provides a therapeutic window for selective toxicity. The pathway commences with GTP and culminates in the production of tetrahydrofolate (THF), the active cofactor. Several enzymes in this pathway have been successfully targeted by drugs, including dihydrofolate reductase (DHFR) by methotrexate and dihydropteroate synthase (DHPS) by sulfonamides. 8-Mercaptoguanine has emerged as a multi-targeting inhibitor, exhibiting activity against several enzymes in this critical pathway.

Mechanism of Action of 8-Mercaptoguanine

8-Mercaptoguanine (8-MG), a guanine analog, exerts its inhibitory effects by targeting multiple enzymes in the folate biosynthesis pathway. Its primary targets identified to date are 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), dihydropteroate synthase (DHPS), and dihydroneopterin aldolase (FolB). The multi-target nature of 8-MG is a significant advantage in overcoming drug resistance mechanisms that can arise from single-target inhibitors.

Inhibition of 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK)

HPPK catalyzes the transfer of a pyrophosphate group from ATP to 6-hydroxymethyl-7,8-dihydropterin (HMDP). 8-MG has been shown to be a potent inhibitor of HPPK from Staphylococcus aureus (SaHPPK).

-

Binding and Kinetics: Studies have revealed that 8-MG binds to the pterin-binding site of SaHPPK. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) analyses have determined a dissociation constant (KD) in the low micromolar range. The inhibition is non-competitive with respect to ATP, indicating that 8-MG does not bind to the ATP-binding site.

-

Structural Basis of Inhibition: X-ray crystallography and NMR spectroscopy have provided detailed insights into the binding mode of 8-MG within the active site of SaHPPK. The guanine moiety of 8-MG forms key hydrogen bonds with the protein backbone, mimicking the binding of the natural pterin substrate. The 8-mercapto group plays a crucial role in the binding affinity.

Inhibition of Dihydropteroate Synthase (DHPS)

DHPS catalyzes the condensation of p-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate. 8-MG and its derivatives have been shown to inhibit DHPS, suggesting a broader spectrum of activity within the folate pathway.

-

Mode of Inhibition: 8-mercaptoguanine derivatives act as inhibitors of DHPS, with some exhibiting sub-micromolar binding affinities as determined by Surface Plasmon Resonance (SPR).

Inhibition of Dihydroneopterin Aldolase (FolB)

FolB is responsible for the conversion of 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin. 8-MG has been identified as an inhibitor of FolB from Mycobacterium tuberculosis (MtFolB).

-

Inhibition Kinetics: Enzyme inhibition assays have demonstrated that 8-MG inhibits MtFolB with IC50 values in the submicromolar to low micromolar range. Lineweaver-Burk plot analysis has shown that 8-MG acts as a non-competitive inhibitor with respect to the substrate, 7,8-dihydroneopterin.

Experimental Protocols for Studying 8-Mercaptoguanine Inhibition

A multi-faceted experimental approach is necessary to fully characterize the inhibitory mechanism of 8-mercaptoguanine. This section outlines the key methodologies.

Enzyme Inhibition Assays

Determining the inhibitory potency (IC50) and the mode of inhibition is fundamental. A continuous fluorescence-based assay is a common method.

Protocol: Continuous Fluorescence Assay for FolB Inhibition

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme (e.g., purified MtFolB), the substrate (7,8-dihydroneopterin), and varying concentrations of 8-mercaptoguanine in a suitable buffer (e.g., Tris-HCl with MgCl2).

-

Initiation: Initiate the reaction by adding the substrate.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the formation of the product, 6-hydroxymethyl-7,8-dihydropterin. A spectrofluorophotometer is used for this purpose.

-

Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Lineweaver-Burk Plot: To determine the mode of inhibition, perform the assay with varying substrate concentrations at fixed inhibitor concentrations. Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]). The pattern of the lines will indicate whether the inhibition is competitive, non-competitive, or uncompetitive.

Binding Affinity Determination

Direct measurement of the binding affinity between 8-mercaptoguanine and its target enzymes provides crucial thermodynamic data.

Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation: Immobilize the purified target enzyme (e.g., HPPK) onto a suitable sensor chip (e.g., CM5 chip) using amine coupling chemistry.

-

Analyte Injection: Inject varying concentrations of 8-mercaptoguanine over the sensor surface.

-

Signal Detection: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the binding of 8-mercaptoguanine to the immobilized enzyme.

-

Data Analysis: Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (KD) is calculated as koff/kon.

Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Place the purified target enzyme in the sample cell of the calorimeter and 8-mercaptoguanine in the injection syringe, both in the same buffer.

-

Titration: Inject small aliquots of the 8-mercaptoguanine solution into the enzyme solution.

-

Heat Measurement: Measure the heat released or absorbed during the binding event after each injection.

-

Data Analysis: Integrate the heat signals and plot them against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine the dissociation constant (KD), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Structural Elucidation

Visualizing the interaction between 8-mercaptoguanine and its target enzymes at the atomic level is essential for understanding the mechanism and for rational drug design.

Protocol: X-Ray Crystallography

-

Crystallization: Co-crystallize the purified target enzyme with 8-mercaptoguanine or soak pre-formed apo-enzyme crystals in a solution containing 8-mercaptoguanine. This requires screening a wide range of crystallization conditions (precipitants, pH, temperature).

-

Data Collection: Expose the resulting crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination: Process the diffraction data and solve the three-dimensional structure of the enzyme-inhibitor complex using molecular replacement or other phasing methods.

-

Analysis: Analyze the electron density map to model the binding pose of 8-mercaptoguanine within the active site and identify key molecular interactions.

Synthesis of 8-Mercaptoguanine Derivatives

The synthesis of derivatives allows for structure-activity relationship (SAR) studies to optimize potency and selectivity. S8-functionalized derivatives are of particular interest.

General Protocol: Synthesis of S8-Functionalized 8-Mercaptoguanine Derivatives

-

Starting Material: Begin with commercially available 8-mercaptoguanine.

-

S-alkylation: Dissolve 8-mercaptoguanine in a basic solution (e.g., NaOH).

-

Addition of Alkylating Agent: Add the desired alkylating agent (e.g., a substituted benzyl bromide or 2-bromo-1-arylethanone) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for several hours.

-

Purification: Isolate the product by filtration and purify using techniques such as recrystallization or column chromatography.

-

Characterization: Confirm the structure of the synthesized derivative using NMR spectroscopy and mass spectrometry.

Impact on Purine Metabolism and Cellular Effects

Inhibition of the folate pathway by 8-mercaptoguanine has significant downstream effects on purine biosynthesis and, consequently, on cell proliferation and viability.

Disruption of de Novo Purine Synthesis

The folate pathway provides one-carbon units for two key steps in the de novo purine biosynthesis pathway. By inhibiting the production of tetrahydrofolate derivatives, 8-mercaptoguanine effectively starves the cell of the necessary building blocks for purine synthesis. This leads to a depletion of the intracellular pools of adenine and guanine nucleotides, which are essential for DNA and RNA synthesis.

Cytotoxicity

The disruption of purine metabolism ultimately leads to cytotoxicity, particularly in rapidly dividing cells that have a high demand for nucleotides.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Seed cancer cell lines (e.g., leukemia cell lines) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of 8-mercaptoguanine for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan Solubilization: Solubilize the formazan crystals formed by viable cells using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value of 8-mercaptoguanine.

Quantitative Data Summary

| Target Enzyme | Organism | Parameter | Value | Method | Reference |

| HPPK | S. aureus | KD | ~11-13 µM | SPR, ITC | |

| HPPK | S. aureus | IC50 | 41 µM | Enzyme Assay | |

| FolB | M. tuberculosis | IC50 | 0.3 µM - 1 µM | Enzyme Assay |

Visualizations

Folate Biosynthesis Pathway and 8-Mercaptoguanine Inhibition

Caption: Inhibition of multiple enzymes in the folate pathway by 8-mercaptoguanine.

Experimental Workflow for Characterizing 8-Mercaptoguanine

Caption: A typical workflow for the comprehensive analysis of 8-mercaptoguanine's inhibitory action.

Conclusion

8-Mercaptoguanine stands out as a multi-targeting inhibitor of the folate biosynthesis pathway, a characteristic that holds significant promise for overcoming drug resistance. Its ability to inhibit HPPK, DHPS, and FolB disrupts the production of essential precursors for nucleic acid synthesis, leading to potent antimicrobial and potential anticancer effects. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of 8-mercaptoguanine and its derivatives. Future research should focus on optimizing the scaffold of 8-MG to enhance its potency and selectivity, as well as on in vivo studies to validate its efficacy and safety profiles.

References

-

Chhabra, S., et al. (2013). Exploring the Chemical Space around 8-Mercaptoguanine as a Route to New Inhibitors of the Folate Biosynthesis Enzyme HPPK. PLoS ONE, 8(4), e59535. [Link]

-

Nelson, J. A., et al. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research, 35(10), 2872-2878. [Link]

-

Czeczot, A. D. M., et al. (2021). 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 847-855. [Link]

-

Czeczot, A. D. M., et al. (2021). 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 847–855. [Link]

-

Pierce, M. M., et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]

-

Lineweaver, H., & Burk, D. (1934). The Determination of Enzyme Dissociation Constants. Journal of the American Chemical Society, 56(3), 658-666. [Link]

-

Dennis, M. L., et al. (2016). Structure-based design and development of functionalized Mercaptoguanine derivatives as inhibitors of the folate biosynthesis pathway enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase from Staphylococcus aureus. Journal of Medicinal Chemistry, 59(11), 5248-5263. [Link]

-

Deacon, R., et al. (1986). Role of folate dependent transformylases in synthesis of purine in bone marrow of man and in bone marrow and liver of rats. Journal of Clinical Pathology, 39(12), 1349-1352. [Link]

-

Czeczot, A. D. M., et al. (2021). 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 847-855. [Link]

-

Geryk, J., et al. (2020). The Key Role of Purine Metabolism in the Folate-Dependent Phenotype of Autism Spectrum Disorders: An In Silico Analysis. Metabolites, 10(5), 184. [Link]

-

Nelson, J. A., et al. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer research, 35(10), 2872–2878. [Link]

-

Dennis, M. L., et al. (2018). 8-Mercaptoguanine Derivatives as Inhibitors of Dihydropteroate Synthase. Chemistry – A European Journal, 24(8), 1922-1930. [Link]

-

Moorthy, V. (2023, August 14). Folate Cycle - Folic Acid Metabolism [Video]. YouTube. [Link]

-

Dennis, M. L., et al. (2018). 8-Mercaptoguanine Derivatives as Inhibitors of Dihydropteroate Synthase. Chemistry (Weinheim an der Bergstrasse, Germany), 24(8), 1922–1930. [Link]

-

Geryk, J., et al. (2020). The Key Role of Purine Metabolism in the Folate-Dependent Phenotype of Autism Spectrum Disorders: An In Silico Analysis. Metabolites, 10(5), 184. [Link]

-

de Abreu, R. A., et al. (2001). Differing contribution of thiopurine methyltransferase to mercaptopurine versus thioguanine effects in human leukemic cells. Blood, 98(2), 433–438. [Link]

- Czeczot, A. D. M., et al. (2023).

The Thermodynamics of Interaction: A Technical Guide to the Binding Properties of 8-Mercaptoguanine Analogs

For researchers, medicinal chemists, and drug development professionals, understanding the intricate dance between a potential drug molecule and its biological target is paramount. This guide provides an in-depth exploration of the thermodynamic binding properties of 8-mercaptoguanine (8-MG) and its analogs, a class of compounds showing promise as inhibitors of key enzymes in microbial folate biosynthesis. By delving into the principles and practicalities of quantifying these interactions, we aim to equip scientists with the knowledge to accelerate the development of novel therapeutics.

Introduction: The Significance of 8-Mercaptoguanine as a Scaffold

8-Mercaptoguanine, a simple guanine derivative, has emerged as a promising scaffold for the development of inhibitors targeting enzymes in the folate biosynthetic pathway, such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) and dihydroneopterin aldolase (FolB)[1][2]. This pathway is essential for the survival of many pathogens, and its absence in humans makes it an attractive target for antimicrobial drug development. The binding of 8-MG and its analogs to these enzymes is a critical first step in their mechanism of action, and a thorough understanding of the thermodynamics governing this process is essential for rational drug design and lead optimization[3].

This guide will dissect the thermodynamic signatures of 8-mercaptoguanine analogs, providing a framework for interpreting binding data and making informed decisions in the drug discovery pipeline. We will explore the "why" behind experimental choices, ensuring a deep understanding of the principles that underpin robust and reliable data generation.

The Target: The Folate Biosynthesis Pathway

The de novo folate biosynthesis pathway is a series of enzymatic reactions that produce tetrahydrofolate, a crucial cofactor in the synthesis of essential molecules like purines, pyrimidines, and amino acids. In many bacteria, this pathway begins with GTP and involves several key enzymes that are potential drug targets[4][5][6]. 8-Mercaptoguanine and its analogs primarily exert their effects by inhibiting enzymes such as HPPK, which catalyzes the transfer of a pyrophosphate group from ATP to 6-hydroxymethyl-7,8-dihydropterin[1][7].

Quantifying Molecular Interactions: The Thermodynamic Toolkit

To truly understand the affinity and mechanism of binding, we must look beyond simple inhibition assays. Two powerful biophysical techniques, Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), provide a comprehensive thermodynamic and kinetic profile of molecular interactions.

Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding Energetics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment[8]. This label-free, in-solution technique yields the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

The choice of buffer, concentrations of ligand and protein, and experimental temperature are critical for obtaining high-quality, interpretable ITC data.

-

Buffer Selection: The buffer must maintain the stability and solubility of both the protein and the ligand. Crucially, the buffer's ionization enthalpy can contribute to the observed heat change. Therefore, using buffers with low ionization enthalpies, such as phosphate or acetate, is often preferred to minimize this effect. It is also imperative that the buffer composition for the protein and the ligand are identical to avoid large heats of dilution that can mask the binding signal[9].

-

Concentration Optimization: The concentrations of the protein in the sample cell and the ligand in the syringe are determined by the "c-window," a dimensionless parameter (c = n * [Protein] / KD). For a robust sigmoidal binding curve, the c-value should ideally be between 10 and 500[9]. This ensures that the transition from the unbound to the bound state is adequately captured.

-

Temperature Control: The temperature at which the experiment is conducted influences the binding affinity and the enthalpic and entropic contributions. Running experiments at different temperatures can provide insights into the heat capacity change (ΔCp) of binding, which is related to solvent reorganization upon complex formation.

Sources

- 1. Exploring the Chemical Space around 8-Mercaptoguanine as a Route to New Inhibitors of the Folate Biosynthesis Enzyme HPPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-based design and development of functionalized Mercaptoguanine derivatives as inhibitors of the folate biosynthesis pathway enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Probing the binding mechanism of mercaptoguanine derivatives as inhibitors of HPPK by docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

Technical Monograph: 8-Mercaptoguanine (8-MG) – Chemo-Biological Interface & Therapeutic Scaffolding

[1]

Executive Summary

8-Mercaptoguanine (8-MG) represents a critical purine scaffold at the intersection of antimicrobial drug design and immunopharmacology.[1] Unlike its clinically established isomers, 6-thioguanine (6-TG) and 6-mercaptopurine (6-MP), which function primarily as antimetabolites in oncology, 8-MG is distinct in its ability to target bacterial folate biosynthesis enzymes (HPPK, DHNA) and serve as a precursor for C8-substituted Toll-like receptor (TLR) agonists.[1] This guide dissects the physicochemical properties, mechanistic pathways, and experimental protocols required to utilize 8-MG as a high-fidelity chemical probe and therapeutic lead.[1]

Chemical Architecture & Physicochemical Properties[1]

Structural Definition & Tautomerism

8-Mercaptoguanine (CAS: 6324-72-7) is formally defined as 2-amino-6-hydroxy-8-mercaptopurine .[1][2] However, its biological activity is dictated by prototropic tautomerism.[1] In aqueous solution at physiological pH, the thione form (8-thioxo) often predominates over the thiol form, influencing hydrogen bonding patterns in enzyme active sites.

| Property | Specification |

| IUPAC Name | 2-amino-8-sulfanyl-1,7-dihydro-6H-purin-6-one |

| Molecular Formula | C₅H₅N₅OS |

| Molecular Weight | 183.19 g/mol |

| pKa Values | pKa₁ ~ 2.5 (N7), pKa₂ ~ 8.5 (SH/NH), pKa₃ ~ 11.5 (N1) |

| Solubility | Low in water; soluble in dilute alkali (NaOH) or DMSO |

| UV Max | ~290 nm (pH dependent) |

Structural Differentiation

Distinguishing 8-MG from its analogs is vital for experimental design, as their biological targets diverge significantly.[1]

| Compound | Substitution | Primary Mechanism | Clinical/Research Use |

| 8-Mercaptoguanine (8-MG) | -SH at C8 | Folate pathway inhibitor (FolB) ; TLR ligand scaffold | Lead compound (Antibacterial) |

| 6-Thioguanine (6-TG) | -SH at C6 | DNA incorporation (false nucleotide) | Acute Myeloid Leukemia (AML) |

| 8-Aminoguanine (8-AG) | -NH₂ at C8 | PNP Inhibitor (Purine Nucleoside Phosphorylase) | T-cell toxicity studies |

| 8-Hydroxyguanine (8-oxoG) | =O at C8 | Oxidative DNA damage marker | Biomarker of oxidative stress |

Mechanism of Action (MOA)

Antimicrobial Activity: Folate Pathway Inhibition

8-MG functions as a potent scaffold for inhibiting enzymes in the folate biosynthesis pathway, specifically in Mycobacterium tuberculosis and Staphylococcus aureus.[1]

-

Target: Dihydroneopterin aldolase (FolB/DHNA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK).[1]

-

Mechanism: 8-MG mimics the pterin substrate.[1] The C8-thiol group occupies a hydrophobic pocket (HMDP pocket) that normally accommodates the pyrazine ring of the pterin substrate, acting as a competitive inhibitor.

-

Causality: The "H₂N-C-NH-C=O" substructure of 8-MG forms hydrogen bonds with key residues (e.g., Asp, Glu) in the active site, identical to the natural substrate, while the S8-functionalization allows for exploiting adjacent hydrophobic clefts to increase affinity (IC₅₀ < 1 µM for optimized derivatives).[1]

Immunomodulation: TLR7/8 Agonism

While the 8-MG base itself has limited TLR activity, it serves as the heterocyclic core for 8-mercaptoguanosine and other C8-substituted nucleosides.[1]

-

Target: Toll-like Receptors 7 and 8 (Endosomal).[1]

-

Mechanism: S-alkylation at the C8 position of the guanosine derivative creates a ligand that stabilizes the dimeric interface of TLR7/8, triggering the MyD88-dependent signaling cascade.[1] This results in the induction of Type I Interferons (IFN-α) and pro-inflammatory cytokines (TNF-α, IL-12).[1]

MOA Visualization

The following diagram illustrates the dual-pathway potential of the 8-MG scaffold: inhibition of bacterial folate synthesis and activation of host immune responses via TLR pathways.[1]

Figure 1: Dual mechanistic pathways of 8-Mercaptoguanine: Bacterial FolB inhibition vs. Host TLR7/8 activation.[1]

Experimental Methodologies

Protocol: Synthesis of S-Functionalized 8-MG Derivatives

This protocol describes the S-alkylation of 8-MG to generate lipophilic inhibitors for MtFolB.[1] This method relies on the nucleophilicity of the thione sulfur under basic conditions.

Reagents:

-

8-Mercaptoguanine (98% purity)[1]

-

0.5 M Sodium Hydroxide (NaOH)

-

Benzyl bromide (or substituted aryl halide)

-

Ethanol (EtOH)

-

Glacial Acetic Acid (for neutralization)

Workflow:

-

Solubilization: Dissolve 1.0 equivalent (e.g., 1.09 mmol) of 8-MG in 0.5 M NaOH (approx. 5 mL per 200 mg). Ensure complete dissolution; the solution should be clear. Rationale: Deprotonation of the thiol/thione creates the highly nucleophilic thiolate anion.

-

Alkylation: Add 1.1 equivalents of the alkylating agent (e.g., benzyl bromide) dissolved in a minimal volume of Ethanol.

-

Reaction: Stir the mixture at 25°C for 4 hours . Note: Higher temperatures may promote N-alkylation side products.[1]

-

Precipitation: The product typically precipitates out of the basic solution as the reaction proceeds. If not, neutralize carefully with dilute acetic acid to pH 7.0.[1]

-

Purification: Collect the precipitate by vacuum filtration. Wash with cold water (3x) and cold ethanol (1x) to remove unreacted halides. Recrystallize from EtOH/Water if necessary.

Self-Validation Check:

-

TLC: Monitor disappearance of 8-MG (low Rf in organic solvents due to polarity) and appearance of a higher Rf spot.

-

Yield: Expected yields range from 55% to 82%.[1]

Protocol: In Vitro MtFolB Inhibition Assay

To quantify the biological activity of synthesized 8-MG derivatives.[1]

Assay Components:

-

Recombinant MtFolB enzyme.[1]

-

Substrate: 7,8-dihydroneopterin (DHNP).[1]

-

Coupling Enzyme: Alcohol Dehydrogenase (ADH) (for monitoring glycolaldehyde production via NADH consumption).

Steps:

-

Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5).

-

Incubation: Incubate MtFolB (100 nM) with varying concentrations of the 8-MG derivative (0.1 µM – 100 µM) for 10 minutes at 25°C.

-

Initiation: Add DHNP (50 µM) to start the reaction.

-

Detection: Monitor the decrease in absorbance at 340 nm (NADH oxidation) or use a direct HPLC method to measure product formation.

-

Analysis: Plot velocity vs. inhibitor concentration to determine IC₅₀. Note: 8-MG itself has an IC₅₀ of ~0.3 - 1.0 µM against MtFolB.[1]

Safety & Metabolic Profiling

Toxicity & Handling[1]

-

GHS Classification: Skin Irritant (H315), Eye Irritant (H319).[3]

-

Handling: Use nitrile gloves and a fume hood.[1] As a thiopurine, there is a theoretical risk of myelosuppression if systemic absorption is high, although this is less characterized for 8-MG compared to 6-TG.[1]

Metabolic Fate (Xanthine Oxidase)

Unlike 6-mercaptopurine, which is oxidized at the C8 position by Xanthine Oxidase (XO) to form 8-oxo-6-MP, 8-mercaptoguanine is already substituted at C8 .[1]

-

Implication: 8-MG is resistant to the primary oxidative inactivation pathway that clears 6-MP.[1]

-

Degradation: It may undergo desulfurization or further oxidation at the sulfur moiety, but the C8-blockade imparts a distinct pharmacokinetic profile, potentially increasing stability in XO-rich tissues (liver/intestine).[1]

References

-

Vertex Pharmaceuticals & NIH. (2013). Exploring the Chemical Space around 8-Mercaptoguanine as a Route to New Inhibitors of the Folate Biosynthesis Enzyme HPPK. National Institutes of Health.[4] Link

-

Czeczot, A. M., et al. (2021). 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Stoeckler, J. D., et al. (1982).[4] Inhibitors of purine nucleoside phosphorylase, C(8) and C(5') substitutions. Biochemical Pharmacology. Link

-

ECHEMI. (2024). 8-Mercaptoguanine Safety Data Sheet (SDS) and Chemical Properties. ECHEMI Global Chemical Database.[1] Link

-

MedChemExpress. (2024). TLR7/8 Agonist and Inhibitor Product List and Mechanism of Action. MedChemExpress. Link

HPLC method for detection of 2-Amino-6-hydroxy-8-mercaptopurine

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Detection of 2-Amino-6-hydroxy-8-mercaptopurine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-6-hydroxy-8-mercaptopurine. This purine analog is a significant metabolite of the anticancer and immunosuppressive drug 6-mercaptopurine (6-MP) and a subject of interest for its selective inhibitory action on xanthine oxidase[1]. The protocol detailed herein is designed for researchers, scientists, and drug development professionals, offering a reliable methodology for applications in drug metabolism studies, pharmacokinetic analysis, and cancer research. The method utilizes reversed-phase chromatography with UV detection, ensuring sensitivity and specificity. All procedural steps are explained with a focus on the underlying scientific principles to ensure methodological integrity and reproducibility, in alignment with International Council for Harmonisation (ICH) guidelines[2][3][4].

Introduction and Scientific Rationale

2-Amino-6-hydroxy-8-mercaptopurine is a sulfur-containing purine derivative. Its parent compound, 6-mercaptopurine, is a cornerstone in the treatment of acute lymphocytic leukemia (ALL) and autoimmune diseases[5]. The metabolic pathway of 6-MP is complex, leading to various active and inactive metabolites. Accurate quantification of these metabolites, including 2-Amino-6-hydroxy-8-mercaptopurine, is crucial for understanding the drug's efficacy, metabolism, and potential for toxicity[5][6].

The analytical challenge lies in the separation and detection of this polar molecule from complex biological matrices. Reversed-phase HPLC (RP-HPLC) is the technique of choice for this application. RP-HPLC separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase[7]. By modulating the mobile phase composition, we can achieve fine control over the retention and elution of polar analytes like purine analogs, ensuring sharp, well-resolved peaks suitable for accurate quantification[8][9].

The presence of a mercapto (-SH) group makes the molecule susceptible to oxidation. Therefore, the protocol incorporates dithiothreitol (DTT), a reducing agent, during sample preparation to preserve the integrity of the analyte[10][11]. This application note provides a complete workflow, from sample preparation to data analysis, grounded in established chromatographic principles and validated according to industry standards.

Experimental Workflow Overview

The following diagram outlines the complete experimental procedure, from initial sample handling to the final data analysis and quantification.

Caption: Experimental workflow for HPLC analysis.

Materials, Reagents, and Instrumentation

Reagents and Chemicals

-

2-Amino-6-hydroxy-8-mercaptopurine: Analytical standard (≥97% purity).

-

Acetonitrile (ACN): HPLC gradient grade.

-

Water: HPLC grade or ultrapure (18.2 MΩ·cm).

-

Ammonium Acetate: ACS grade or higher.

-

Dithiothreitol (DTT): Molecular biology grade.

-

Perchloric Acid (70%): ACS grade.

-

Formic Acid: LC-MS grade (optional, for pH adjustment).

Instrumentation and Consumables

-

HPLC System: A system equipped with a binary or quaternary pump, degasser, autosampler with temperature control, column thermostat, and a Photodiode Array (PDA) or multi-wavelength UV detector.

-

Chromatography Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm or 5 µm particle size).

-

Data Acquisition Software: Chromatography data system (CDS) for instrument control and data processing.

-

Analytical Balance: Readable to 0.01 mg.

-

pH Meter: Calibrated.

-

Centrifuge: Capable of >13,000 x g.

-

Volumetric flasks, pipettes, and autosampler vials.

Detailed Protocols

Preparation of Solutions and Mobile Phase

Rationale: The mobile phase composition is critical for achieving optimal separation. A buffered aqueous phase maintains a consistent pH, ensuring reproducible retention times by controlling the ionization state of the analyte. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and miscibility with water[7].

-

Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with Formic Acid.

-

Weigh 0.7708 g of ammonium acetate and dissolve in 1 L of HPLC-grade water.

-

Adjust the pH to 5.0 using dilute formic acid.

-

Filter through a 0.22 µm membrane filter and degas before use.

-

-

Mobile Phase B (Organic): 100% Acetonitrile.

-

Standard Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of 2-Amino-6-hydroxy-8-mercaptopurine standard.

-

The compound has limited aqueous solubility[12]. Dissolve in 1-2 mL of DMSO or 0.1 M NaOH, then bring to a final volume of 10 mL with Mobile Phase A in a volumetric flask.

-

Store this stock solution at -20°C.

-

-

Working Standard Solutions (0.1 - 50 µg/mL):

-

Prepare a series of working standards by serial dilution of the stock solution with Mobile Phase A. These standards will be used to construct the calibration curve.

-

Sample Preparation Protocol (from Biological Matrix)

Rationale: Biological samples contain proteins and other macromolecules that can interfere with the analysis and damage the HPLC column. A protein precipitation step using perchloric acid is an effective way to remove these interferences[10][13][14]. DTT is essential to prevent the disulfide bonding of the mercapto group, ensuring the analyte is measured in its reduced form[11].

-

To 100 µL of sample (e.g., plasma, cell lysate), add 65 µL of 0.2 M DTT solution. Vortex for 30 seconds[10].

-

Add 100 µL of 0.7 M perchloric acid to precipitate proteins[10].

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the clear supernatant to a clean autosampler vial for injection.

HPLC Instrument Parameters

The following table summarizes the optimized instrumental conditions for the analysis.

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate, pH 5.0 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

| Detection | UV/PDA at 340 nm |

| Gradient Program | Time (min) |

| 0.0 | |

| 10.0 | |

| 12.0 | |

| 15.0 | |

| 15.1 | |

| 20.0 |

Rationale for Detection Wavelength: While many purines are detected at 254 nm, sulfur-containing thiopurines like 6-thioguanine (a related compound) show strong absorbance at higher wavelengths (around 342 nm)[10][13]. A PDA detector should be used to scan the peak and confirm the optimal wavelength, but 340 nm is a validated starting point that offers high sensitivity and specificity.

Method Validation and System Suitability

To ensure the trustworthiness of the results, the analytical method must be validated according to ICH Q2(R1) guidelines[2][3][15].

Caption: Key parameters for HPLC method validation.

-

System Suitability: Before analysis, inject a standard solution (e.g., 10 µg/mL) five times. The relative standard deviation (%RSD) for retention time and peak area should be <2.0%.

-

Specificity: Analyze a blank matrix (prepared using the sample preparation protocol) to ensure no interfering peaks are present at the retention time of the analyte.

-

Linearity: Analyze the prepared working standards across the desired concentration range (e.g., 0.1 - 50 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥0.998[13].

-

Accuracy: Perform a spike-recovery study by adding known amounts of the analyte to a blank matrix at three concentration levels (low, medium, high). The recovery should be within 85-115%.

-

Precision:

-

Repeatability (Intra-assay): Analyze six replicate samples at the same concentration on the same day. The %RSD should be <2.0%.

-

Intermediate Precision (Inter-assay): Repeat the analysis on a different day or with a different analyst. The %RSD should be <3.0%.

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N), typically S/N of 3 for LOD and 10 for LOQ, or from the standard deviation of the response and the slope of the calibration curve[2].

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Shifting Retention Times | Inconsistent mobile phase composition, pH drift, column temperature fluctuation. | Prepare fresh mobile phase daily, check pH. Ensure the column oven is stable. Equilibrate the column for at least 20-30 minutes before injection. |

| Peak Tailing or Fronting | Column degradation, buffer/analyte incompatibility, sample overload. | Use a guard column. Check mobile phase pH. Inject a lower concentration of the sample. |

| Low or No Peak Signal | Analyte degradation, incorrect wavelength, detector issue, injection failure. | Prepare fresh sample with DTT. Verify detector wavelength and lamp status. Check autosampler for proper injection. |

| High Backpressure | Column or tubing blockage, mobile phase precipitation. | Filter all mobile phases and samples. Flush the system with a strong solvent (e.g., isopropanol). If necessary, replace the column frit or the column. |

References

- Clinica Chimica Acta. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta, 102(1), 19–28.

-

ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 01-10. [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

-

Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

-

Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4). [Link]

-

General HPLC Methods. (n.d.). Purine HPLC-PDA Assay. [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

MDPI. (2021). Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis. Metabolites, 11(10), 666. [Link]

-

Annals of Clinical Biochemistry. (1988). HPLC analysis of 6-mercaptopurine and metabolites in extracellular body fluids. Annals of Clinical Biochemistry, 25(5), 504–509. [Link]

-

Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

-

ChemBK. (n.d.). 2-Amino-6-methylmercaptopurine. [Link]

-

Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. [Link]

-

Semantic Scholar. (2017). HPLC Determination of the Levels of 6-Mercaptopurine Metabolites Suitable for the Clinical Risk Assessment of its Toxicity. Journal of Analytical & Bioanalytical Techniques, 8(2). [Link]

-

Shimadzu. (n.d.). Measurement of Purine Content in Foods Using HPLC. Application News No. L530. [Link]

-

Wikipedia. (n.d.). Mercaptopurine. [Link]

-

Brazilian Journal of Medical and Biological Research. (2004). An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells. Brazilian Journal of Medical and Biological Research, 37(5), 649–657. [Link]

-

ResearchGate. (2004). An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells. [Link]

Sources

- 1. 2-Amino-6-hydroxy-8-mercaptopurine|High-Purity Research Chemical [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. zenodo.org [zenodo.org]

- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 5. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 6. HPLC analysis of 6-mercaptopurine and metabolites in extracellular body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 8. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. teledynelabs.com [teledynelabs.com]

- 10. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 2-AMINO-6-HYDROXY-8-MERCAPTOPURINE CAS#: 28180-40-7 [m.chemicalbook.com]

- 13. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

Application Note & Protocol: Optimizing the Solubility of 8-Mercaptoguanine in DMSO and NaOH for Research Applications

Abstract: 8-Mercaptoguanine (8-MG) is a pivotal purine analog in biomedical research, recognized for its role as an inhibitor of key enzymes in the folate biosynthesis pathway, such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK).[1] Its therapeutic potential is, however, often hampered by its poor aqueous solubility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for effectively solubilizing 8-MG. We will explore two primary solvent systems: the polar aprotic solvent Dimethyl Sulfoxide (DMSO) and aqueous solutions of Sodium Hydroxide (NaOH). This guide explains the underlying chemical mechanisms of solubilization in each system, offers detailed, validated protocols for preparing stable stock solutions, and provides expert insights into troubleshooting common challenges.

Introduction: The Challenge and Strategy for 8-Mercaptoguanine Solubilization

8-Mercaptoguanine is a synthetic purine analog characterized by a thiol group at the C8 position of the guanine core. This modification is crucial for its biological activity, which includes the inhibition of enzymes like dihydroneopterin aldolase (MtFolB) in Mycobacterium tuberculosis, making it a scaffold of interest for developing novel antimicrobial agents.[2][3]

The primary obstacle in utilizing 8-MG is its crystalline structure and network of intermolecular hydrogen bonds, which render it practically insoluble in water and alcohol.[4][5][6][7] To overcome this, researchers must employ robust solubilization strategies that are compatible with downstream biological assays.

This guide focuses on two effective and widely used methods:

-

Dissolution in Dimethyl Sulfoxide (DMSO): A physical process leveraging a powerful polar aprotic solvent to disrupt the crystal lattice of 8-MG.

-

Dissolution in Sodium Hydroxide (NaOH): A chemical process that involves an acid-base reaction to form a highly water-soluble sodium salt of 8-MG.

Choosing the appropriate solvent system is critical and depends on the specific requirements of the experiment, such as tolerance for organic solvents, pH sensitivity of the assay, and the desired final concentration.

Scientific Principles of Solubilization

A foundational understanding of the physicochemical properties of 8-MG and the solvents is essential for successful solubilization.

Physicochemical Properties of 8-Mercaptoguanine

| Property | Value | Source |

| Chemical Name | 2-Amino-8-thioxo-3,7,8,9-tetrahydro-6H-purin-6-one | [8] |

| Molecular Formula | C₅H₅N₅OS | [9] |

| Molecular Weight | 183.19 g/mol | [9] |

| Appearance | Brown to pale yellow solid/powder | [6][9] |

| Melting Point | >400°C | [9] |

| Aqueous Solubility | Practically insoluble | [4][5][6][7] |

The key to 8-MG's solubility behavior lies in its acidic protons. The thiol group (-SH) and the N-H protons within the purine ring system can be deprotonated by a strong base. This acidic nature is the foundation for its high solubility in alkaline solutions.

Mechanism 1: Solubilization in DMSO

DMSO, (CH₃)₂SO, is a highly polar aprotic solvent with an exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[10][11] Its mechanism of action for dissolving 8-MG is physical:

-

Disruption of Crystal Lattice: The strong dipole of the sulfoxide group in DMSO effectively penetrates the crystal lattice of 8-MG.

-

Solvation: DMSO molecules form a solvation shell around each 8-MG molecule, preventing re-aggregation and keeping it in solution.

This process does not chemically alter the 8-MG molecule. However, it is critical to use anhydrous (dry) DMSO, as the solvent is highly hygroscopic and absorbed water can significantly reduce its solvating power for certain compounds.[10]

Mechanism 2: Solubilization in NaOH

The dissolution of 8-MG in aqueous NaOH is a classic acid-base reaction. 8-MG acts as a weak acid, and the hydroxide ions (OH⁻) from NaOH act as a strong base.

The reaction proceeds as follows:

-

The hydroxide ion removes an acidic proton from the 8-MG molecule, likely from the purine ring's N1 or N7 position, or the C8 thiol group.

-

This creates an anionic form of 8-mercaptoguanine (the conjugate base).

-

This anion then forms an ionic bond with the sodium cation (Na⁺) from the NaOH, resulting in a water-soluble salt.

This chemical transformation from a neutral, poorly soluble molecule to a charged, highly soluble salt dramatically increases its solubility in aqueous media.[4][5][7] This principle is confirmed in synthetic chemistry protocols where 8-MG is readily dissolved in 0.5 M NaOH to facilitate further reactions.[2][3][12]

Caption: Mechanism of 8-Mercaptoguanine solubilization in NaOH.

Safety Precautions and Handling

Before proceeding with any protocol, adhere to standard laboratory safety practices.

-

8-Mercaptoguanine: May cause skin and serious eye irritation.[13] Avoid inhalation of dust. Handle in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

-

DMSO: Can facilitate the absorption of other chemicals through the skin. Always wear nitrile gloves. It is stable under normal conditions but can react violently with certain chemicals like acyl halides.[10]

-

Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin burns and eye damage. Handle with extreme care, wearing chemical-resistant gloves and eye protection.

Experimental Protocols

These protocols provide step-by-step instructions for preparing 10 mM stock solutions. Calculations should be adjusted for different desired concentrations.

Protocol 1: Preparation of 8-MG Stock Solution in DMSO

This protocol is ideal for applications where a small volume of an organic solvent is tolerable.

Materials:

-

8-Mercaptoguanine (MW: 183.19 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator bath (optional, but recommended)

Procedure:

-

Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 1.83 mg of 8-Mercaptoguanine.

-

Calculation: 1 mL x (1 L / 1000 mL) x (10 mmol / L) x (183.19 g / mol) x (1000 mg / g) = 1.83 mg

-

-

Dispensing: Carefully transfer the weighed 8-MG powder into a sterile vial.

-

Solubilization: Add 1 mL of anhydrous DMSO to the vial.

-

Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes.

-

Expert Insight: If the compound does not fully dissolve, place the vial in a sonicator water bath for 5-10 minutes. Gentle warming to 30-37°C can also aid dissolution, but avoid overheating.

-

-

Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Aliquoting & Storage: Dispense into smaller, single-use aliquots to minimize freeze-thaw cycles. Store at -20°C, protected from light and moisture.[4][6] Solutions in DMSO are typically stable for up to one month at -20°C.[4][6]

Caption: Experimental workflow for solubilizing 8-MG in DMSO.

Protocol 2: Preparation of 8-MG Stock Solution in NaOH

This protocol is best for applications requiring an aqueous, organic-solvent-free stock solution, where a basic pH is acceptable.

Materials:

-

8-Mercaptoguanine (MW: 183.19 g/mol )

-

Sodium Hydroxide (NaOH) pellets or a stock solution (e.g., 1 M)

-

High-purity water (Milli-Q® or equivalent)

-

Sterile conical tubes or vials

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Prepare NaOH Solution: Prepare a 0.1 M NaOH solution by dissolving 400 mg of NaOH pellets in 100 mL of high-purity water.

-

Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 1.83 mg of 8-Mercaptoguanine.

-

Dispensing: Transfer the weighed 8-MG powder into a sterile vial.

-

Solubilization: Add 1 mL of 0.1 M NaOH to the vial.

-

Mixing: Cap the vial and mix thoroughly by vortexing or using a magnetic stirrer until the powder is completely dissolved. The solution should become clear.

-

Verification and pH Check: Ensure the solution is free of particulates. The pH of this stock solution will be highly alkaline (>12).

-

Aliquoting & Storage: Dispense into single-use aliquots. Store at -20°C.

-

Trustworthiness Note: Alkaline solutions of thiopurines can undergo slow decomposition.[7] It is recommended to use freshly prepared solutions or store frozen for no longer than one to two weeks for sensitive applications.

-

Optimization, Validation, and Key Considerations

The choice between DMSO and NaOH is dictated by the experimental context.

Caption: Decision flowchart for choosing the appropriate solvent.

Comparative Summary

| Parameter | DMSO Method | NaOH Method |

| Principle | Physical Dissolution | Chemical Reaction (Salt Formation) |

| Final Solvent | Organic (DMSO) | Aqueous (Water) |

| pH of Stock | Neutral | Highly Alkaline (>12) |

| Stability | Good at -20°C (up to 1 month)[4][6] | Moderate; best used fresh or stored short-term at -20°C[7] |

| Pros | Chemically inert, high solubility achievable | Organic-free, cost-effective |

| Cons | Potential for solvent effects in assays | High pH can denature proteins or affect assay buffers |

Troubleshooting Common Issues

-

Precipitation Upon Dilution: If a DMSO stock precipitates when added to an aqueous buffer, it indicates that the final concentration exceeds the aqueous solubility limit.

-

Solution: Increase the final volume of the aqueous buffer to lower the final 8-MG concentration. Ensure the final DMSO concentration is also low (typically <0.5%) to avoid solvent-induced precipitation.

-

-

Assay Interference: Always run a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO or NaOH solution (without 8-MG) as your experimental samples to account for any effects of the solvent itself.

-

pH Imbalance: When using an NaOH stock, the small volume added can drastically increase the pH of a weakly buffered solution.

-

Solution: Use a robust final buffer system (e.g., 50-100 mM concentration) with a pKa that can effectively buffer the added hydroxide ions. Alternatively, a careful back-titration of the stock solution with HCl can be performed, but this risks causing precipitation if the pH drops too low.

-

References

- Vertex AI Search. (2026). 6-Thioguanine - Solubility of Things.

- Sigma-Aldrich. (N.D.). d5879 Product Information.

- ChemicalBook. (N.D.). 154-42-7(6-Thioguanine) Product Description.

- GSK. (2015). Thioguanine Product Monograph.

- ChemicalBook. (N.D.). 6-Thioguanine CAS#: 154-42-7.

- ECHEMI. (2019). 8-Mercaptoguanine SDS, 28128-40-7 Safety Data Sheets.

- National Institutes of Health. (N.D.). Thioguanine. PubChem Compound Summary.

- de Sousa, L. R. F., et al. (2021). 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 847–855.

- de Sousa, L. R. F., et al. (2021). 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 847-855.

- Google Patents. (N.D.).

- Purdue University. (N.D.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions.

- ECHEMI. (N.D.). 6324-72-7, 8-Mercaptoguanine Formula.

- Taylor & Francis Online. (2021). Full article: 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies.

- Scriven, P., et al. (2013). Exploring the Chemical Space around 8-Mercaptoguanine as a Route to New Inhibitors of the Folate Biosynthesis Enzyme HPPK. PLoS ONE, 8(4), e61295.

- Cole-Parmer. (N.D.). Chemical Compatibility Database.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-6-hydroxy-8-mercaptopurine.

- Sigma-Aldrich. (2025).

- ResearchGate. (N.D.). (PDF) 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies.

- Cold Spring Harbor Labor

- Merck Millipore. (2024).

- Lee, S. Y., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method.

- LGC Standards. (2023). SAFETY DATA SHEET - TRC-A611830 - 2-Amino-6-mercaptopurine.

- N.A. (N.D.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).

- Sterlitech Corporation. (N.D.).

- BenchChem. (2025).

- Barrick Lab, UT Austin. (N.D.). Protocols: Antibiotic Stock Solutions.

- Wikipedia. (N.D.). Dimethyl sulfoxide.

- N.A. (N.D.).

- MedChemExpress. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?.

- Deredge, D. J., et al. (2021). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 60(1), 104-115.

- Cayman Chemical. (N.D.). 6-Mercaptopurine (hydrate)

- National Institutes of Health. (N.D.). 8-Mercaptoguanosine. PubChem Compound Summary.

Sources

- 1. Exploring the Chemical Space around 8-Mercaptoguanine as a Route to New Inhibitors of the Folate Biosynthesis Enzyme HPPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 154-42-7 CAS MSDS (6-Thioguanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. s3.pgkb.org [s3.pgkb.org]

- 6. 6-Thioguanine CAS#: 154-42-7 [m.chemicalbook.com]

- 7. Thioguanine | C5H5N5S | CID 2723601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 12. tandfonline.com [tandfonline.com]

- 13. fishersci.com [fishersci.com]

Application Note: High-Fidelity SPR Kinetic Analysis of Thiol-Containing Purine Analogs

Focus Analyte: 8-Mercaptoguanine (8-MG)

Target Application: TLR8 Agonist Screening & Nucleoside Metabolism Studies

Abstract

This application note details a rigorous Surface Plasmon Resonance (SPR) protocol for characterizing the binding kinetics of 8-mercaptoguanine (8-MG) to protein targets such as Toll-like Receptor 8 (TLR8) or Purine Nucleoside Phosphorylase (PNP) .

Analyzing 8-MG presents two distinct physicochemical challenges that often lead to false positives in standard assays:

-

The Thiol-Gold Artifact: The mercapto (-SH) group in 8-MG has a high affinity for the gold film underlying the SPR sensor matrix. Without specific mitigation, non-specific binding (NSB) to the sensor chip will obscure true protein-ligand interactions.

-

Solubility & Refractive Index Mismatch: As a purine analog, 8-MG requires organic co-solvents (DMSO), necessitating precise solvent correction to decouple bulk refractive index shifts from actual binding events.

Experimental Design Strategy

1.1 The "Thiol-Gold" Mitigation Strategy

Standard amine coupling (CM5 chips) often leaves "pinholes" in the dextran matrix where the gold surface is exposed. Thiol-containing analytes like 8-MG will covalently bind to these exposed gold spots.

Recommended Sensor Surface: Series S Sensor Chip CM7 or Biotin CAP (Cytiva).

-

Why? CM7 has a higher density of carboxymethylated dextran (3x that of CM5), providing a thicker physical barrier between the flow channel and the gold surface. Alternatively, CaptAvidin (CAP) chips allow for reversible capture of biotinylated proteins, creating a dense protein monolayer that further blocks the surface.

1.2 The Solubility Strategy

8-MG is sparingly soluble in aqueous buffers (PBS) but soluble in DMSO.[1][2]

-

Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20) supplemented with 5% DMSO .

-

Redox Control: 8-MG can form disulfide dimers (8-MG-S-S-8-MG). To ensure the monomeric state, fresh preparation is critical. Note: Reducing agents like TCEP are generally avoided in the running buffer if the target protein (e.g., TLR8) contains structural disulfides.

Materials & Equipment

| Component | Specification | Purpose |

| SPR System | Biacore T200/8K or equivalent | High sensitivity required for LMW (Low Molecular Weight) detection. |

| Sensor Chip | Series S CM7 (High Density) | Mitigates non-specific thiol-gold interaction. |

| Ligand (Target) | Recombinant Human TLR8 | Immobilized target. |

| Analyte | 8-Mercaptoguanine ( >98% Purity) | Ligand of interest. |

| Running Buffer | 1.05x PBS-P+ stock | Diluted to 1x with DMSO to match refractive index. |

| Solvent | DMSO (anhydrous, high purity) | Solubilization of hydrophobic purine. |

Detailed Protocol

Phase 1: Surface Preparation (Immobilization)

Goal: Achieve a high ligand density (

-

Theoretical

Calculation:-

For TLR8 (~120 kDa) and 8-MG (~181 Da), the stoichiometric ratio is low. To achieve a detectable signal of 20 RU, you need an immobilization level (

) of ~13,000 RU. -

Action: Aim for 10,000 – 15,000 RU on the Active Channel.

-

-

Immobilization Steps (Amine Coupling on CM7):

-

Activate: Inject EDC/NHS (1:1) for 420s at 10 µL/min.

-

Ligand Injection: Dilute TLR8 to 20 µg/mL in 10 mM Sodium Acetate pH 4.5. Inject until target RU is reached.

-

Block: Inject 1M Ethanolamine-HCl pH 8.5 for 420s.

-

Reference Channel: Activate with EDC/NHS and immediately block with Ethanolamine. Crucial: Do NOT leave the reference surface "native"; it must be chemically deactivated to resemble the active surface.

-

Phase 2: Solvent Correction Setup

Goal: Eliminate "bulk effect" errors caused by slight DMSO mismatches between samples and running buffer.

-

Prepare Stock Solutions:

-

Prepare Running Buffer with exactly 5.0% DMSO.

-

Prepare solvent correction solutions containing 4.5%, 4.8%, 5.0%, 5.2%, 5.5%, and 5.8% DMSO in 1.05x PBS-P+.

-

-

Correction Cycle:

-

Inject these solutions across both Reference and Active channels at the start and end of the assay. The software will generate a calibration curve to subtract bulk refractive index shifts.

-

Phase 3: Kinetic Binding Assay (Multi-Cycle)

-

Analyte Preparation:

-

Dissolve 8-MG in 100% DMSO to 100 mM (Stock).

-

Dilute Stock into Running Buffer (PBS-P + 5% DMSO) to obtain a top concentration of 500 µM.[3]

-

Perform a 2-fold or 3-fold serial dilution (e.g., 500 µM down to 1.9 µM).

-

Critical: Ensure all samples contain exactly 5% DMSO to match the running buffer.

-

-

Injection Parameters:

-

Flow Rate: 50 µL/min (High flow minimizes mass transport limitations).

-

Contact Time (Association): 60 seconds.

-

Dissociation Time: 120 seconds.

-

Regeneration: Small molecules often dissociate rapidly. If the baseline does not return to 0, use a mild "wash" of Running Buffer + 50% DMSO (short pulse) or 10 mM Glycine pH 2.5 (only if necessary).

-

Data Analysis & Quality Control

4.1 The "Square Wave" Test